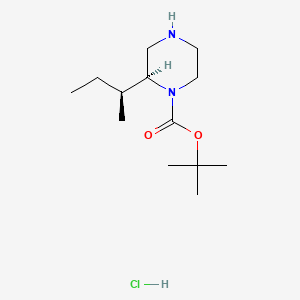

(S)-2-((S)-sec-butil)piperazina-1-carboxilato de terc-butilo clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperazine derivatives are frequently found in biologically active compounds . They are involved in the metabolism of novel antidepressants. One such antidepressant, Lu AA21004, is metabolized in the human liver to various compounds.

Synthesis Analysis

The preparation of similar compounds often involves multi-step reactions . For example, the synthesis of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate involves several steps, including the use of N-ethyl-N,N-diisopropylamine / N,N-dimethyl acetamide at 20 °C, and methanesulfonato (2-dicyclohexylphosphino-2’,6’- di-isopropoxy-1,1‘-biphenyl)(2’-amino-1,1‘-biphenyl-2-yl)palladium(II) with Cs2CO3 in 1,4-dioxane at 110 °C in an inert atmosphere .Molecular Structure Analysis

The molecular structure of similar compounds often involves a piperazine nucleus, which is found in many marketed drugs . The structure of these compounds can be complex, with various functional groups attached to the piperazine ring .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For example, quinolinyl-pyrazoles can be synthesized through various methods . The reactions often involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has a molecular weight of 259.30, and it has a high GI absorption .Aplicaciones Científicas De Investigación

- El anillo de piperazina se puede optimizar para mejorar la afinidad de unión y la selectividad frente a quinasas específicas, lo que lo convierte en un andamiaje valioso para el desarrollo de fármacos .

- Los moduladores de receptores pueden influir en las respuestas celulares, lo que los hace esenciales para diversas aplicaciones terapéuticas .

- Esta reacción permite el acoplamiento selectivo de haluros de arilo o heteroarilo con aminas, facilitando la creación de diversos compuestos que contienen piperazina .

- Estas reacciones permiten la sustitución de grupos funcionales en anillos aromáticos, lo que lleva a la síntesis de nuevos compuestos con posibles aplicaciones terapéuticas .

- Combinando una amina con un compuesto carbonílico (como una cetona o un aldehído), los investigadores pueden generar de manera eficiente derivados de piperazina .

Inhibidores de quinasas

Moduladores de receptores

Aminación de Buchwald–Hartwig

Sustitución nucleofílica aromática

Aminación reductora

Alquilación de Finkelstein y formación de enlace amida

En resumen, la porción de piperazina en (S)-2-((S)-sec-butil)piperazina-1-carboxilato de terc-butilo clorhidrato sirve como un bloque de construcción versátil para el descubrimiento de fármacos. Su impacto en las propiedades fisicoquímicas, la facilidad de manejo y las características estructurales lo convierten en una herramienta valiosa en la química medicinal. Los investigadores continúan explorando sus aplicaciones en diversas áreas terapéuticas . ¡Si necesitas más detalles o tienes alguna otra pregunta, no dudes en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary targets of piperazine-based compounds are often voltage-gated sodium channels (NaV channels) . These channels are large transmembrane proteins capable of selective sodium ion transmission, and they are responsible for the generation of action potentials .

Mode of Action

Piperazine-based compounds, such as (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, interact with their targets by modulating the activity of voltage-gated sodium ion channels . This modulation can decrease the average maximum amplitude of inward sodium currents, affecting the generation and propagation of action potentials .

Biochemical Pathways

The affected pathways primarily involve the transmission of electrical impulses through nerve, muscle, and endocrine cell systems . By modulating the activity of NaV channels, piperazine-based compounds can influence these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of piperazine-based compounds are influenced by their structural and conformational characteristics . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its modulation of NaV channels. By influencing these channels, the compound can affect the generation and propagation of action potentials, potentially impacting various physiological processes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t10-,11+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRYWOUDJCIOGU-VZXYPILPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725485 |

Source

|

| Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217442-47-1 |

Source

|

| Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-[1,3,5]Triazepino[1,2-a]benzimidazole,4,5-dihydro-(9CI)](/img/no-structure.png)

![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)

![Bicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B571712.png)

![Tricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B571715.png)

![1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B571722.png)

![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)